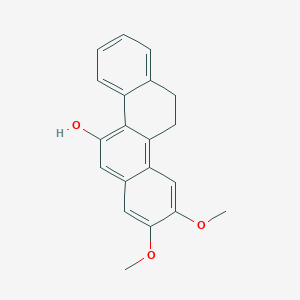
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a dihydro structure, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- typically involves multiple steps, including the introduction of methoxy groups and the reduction of specific bonds to achieve the dihydro structure. Common synthetic routes may include:
Methoxylation: Introduction of methoxy groups using reagents such as dimethyl sulfate or methanol in the presence of a base.
Reduction: Reduction of double bonds using hydrogenation techniques with catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic steps are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound to achieve different hydrogenated states using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of substituted chrysenol derivatives with varied functional groups.
Applications De Recherche Scientifique
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and dihydro structure allow it to:
Bind to specific enzymes: Inhibiting or activating their functions.
Interact with cellular receptors: Modulating signal transduction pathways.
Induce oxidative stress: Leading to cell death in certain biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,9-Dimethoxy-11,12-dihydro-14H-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-14-one
- 5,6-Dihydro-8,9-dimethoxy-2-hydroxymethyl-11H-pyrrolo 2,1-bbenzazepin-11-one
Uniqueness
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of methoxy groups and dihydro structure differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
340964-59-2 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
8,9-dimethoxy-11,12-dihydrochrysen-5-ol |
InChI |
InChI=1S/C20H18O3/c1-22-18-10-13-9-17(21)20-14-6-4-3-5-12(14)7-8-15(20)16(13)11-19(18)23-2/h3-6,9-11,21H,7-8H2,1-2H3 |
Clé InChI |
GVPSYDPTHFQAPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C3C(=C2C=C1OC)CCC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




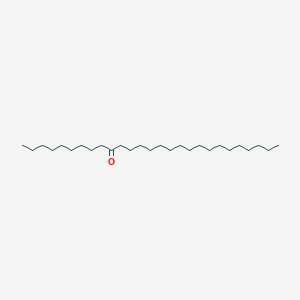
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
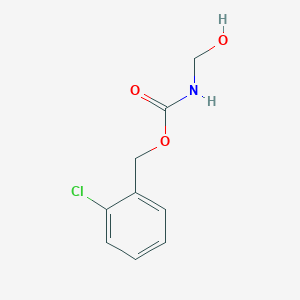

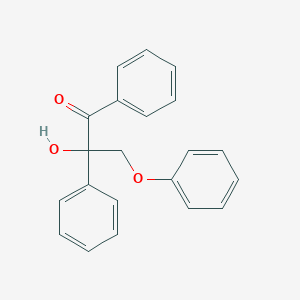
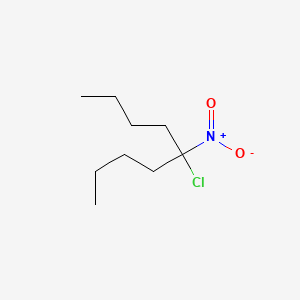
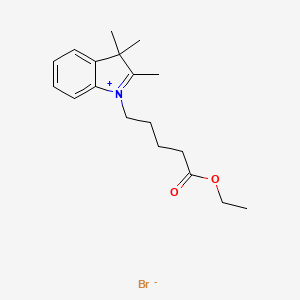
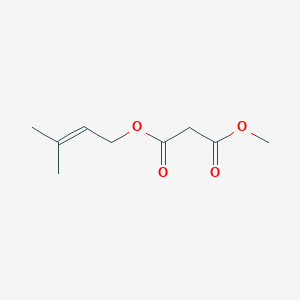
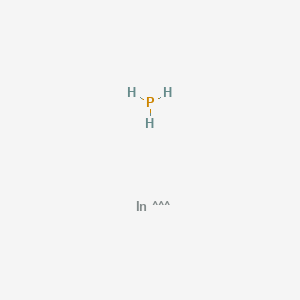
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
